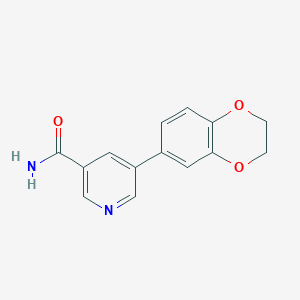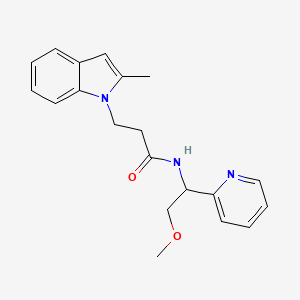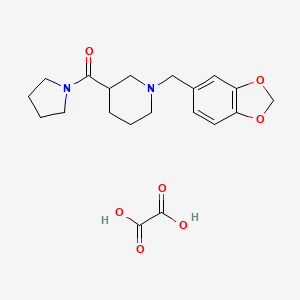
1-(1,3-benzodioxol-5-ylmethyl)-3-(1-pyrrolidinylcarbonyl)piperidine oxalate
Overview
Description
1-(1,3-benzodioxol-5-ylmethyl)-3-(1-pyrrolidinylcarbonyl)piperidine oxalate is a useful research compound. Its molecular formula is C20H26N2O7 and its molecular weight is 406.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 406.17400117 g/mol and the complexity rating of the compound is 496. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Enhancing Neural Plasticity and Memory
Experimental research has identified that derivatives of 1-(1,3-Benzodioxol-5-ylmethyl)-3-(1-pyrrolidinylcarbonyl)piperidine oxalate, such as 1-(1,3-benzodioxol-5-ylcarbonyl)piperidine, have a profound effect on neural plasticity and memory. These compounds have been shown to facilitate glutamatergic transmission in the brain, resulting in enhanced induction of long-term potentiation in the hippocampus of rats. This effect correlates with improved memory retention in tasks such as radial maze and odor-matching problems, highlighting their potential as tools for augmenting neural plasticity and cognitive functions (Staubli, U., Perez, Y., Xu, F., Rogers, G., Ingvar, M., Stone-Elander, S., & Lynch, G., 1994).
Antifatigue and Cognitive Enhancement
A series of benzamide derivatives, including 1-(1,3-benzodioxol-5-ylcarbonyl)piperidine, have demonstrated significant antifatigue effects in preclinical models. These compounds, synthesized through reactions of substituted benzoic acids, not only show promise in enhancing endurance and combating fatigue but also possess potential applications in modulating AMPA receptor activities, which could have implications for cognitive enhancement and treatment of neurological disorders (Wu, X., Fan, W., Pan, Y., Zhai, Y.-k., Niu, Y., Li, C.-r., & Mei, Q., 2014).
Modulation of AMPA Receptors
Further investigations into the action mechanisms of 1-(1,3-benzodioxol-5-ylcarbonyl)-piperidine (1-BCP) reveal its role as a modulator of AMPA receptor-mediated currents. Systemic administration enhances monosynaptic responses in the hippocampus and improves spatial and olfactory memory in rats, indicating its potential in treating memory-related disorders (Arai, A., Kessler, M., Xiao, P., Ambros-Ingerson, J., Rogers, G., & Lynch, G., 1994).
Chemical Structure and Synthesis
The chemical structure and synthesis of related compounds offer insight into their potential biological activities and applications. For instance, novel methodologies for the synthesis of benzamide derivatives, including piperine and its analogs, provide a foundation for exploring their use in various therapeutic and research applications. Such compounds have been studied for their crystal structures, offering valuable information for designing allosteric modulators of receptors like AMPA (Ezawa, T., Inoue, Y., Murata, I., Suzuki, M., Takao, K., Sugita, Y., & Kanamoto, I., 2020).
Green Corrosion Inhibitors
Interestingly, derivatives of piperine, which share structural similarities with the discussed compound, have been evaluated as green corrosion inhibitors. These studies demonstrate the versatility of such compounds beyond pharmacological applications, highlighting their potential in materials science and engineering (Belghiti, M. E., Echihi, S., Mahsoune, A., Karzazi, Y., Aboulmouhajir, A., Dafali, A., & Bahadur, I., 2018).
Properties
IUPAC Name |
[1-(1,3-benzodioxol-5-ylmethyl)piperidin-3-yl]-pyrrolidin-1-ylmethanone;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O3.C2H2O4/c21-18(20-8-1-2-9-20)15-4-3-7-19(12-15)11-14-5-6-16-17(10-14)23-13-22-16;3-1(4)2(5)6/h5-6,10,15H,1-4,7-9,11-13H2;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOBYLLLATSTNKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2CCCN(C2)CC3=CC4=C(C=C3)OCO4.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



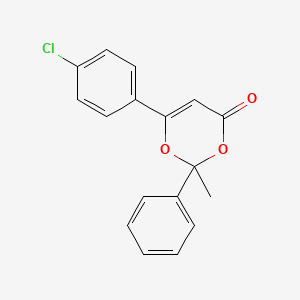
![1,4-Bis[4-(2-methoxyphenyl)piperazin-1-yl]butane-1,4-dione](/img/structure/B4038412.png)
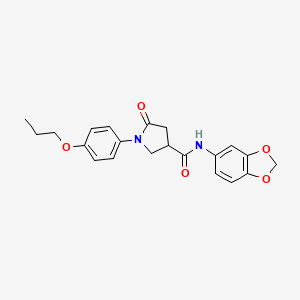
amino]methyl}-2-methoxyphenol](/img/structure/B4038425.png)
![isopropyl 4,5-dimethyl-2-[(2-phenoxybutanoyl)amino]-3-thiophenecarboxylate](/img/structure/B4038429.png)
![METHYL 2-({6-[2-(METHOXYCARBONYL)ANILINO]-6-OXOHEXANOYL}AMINO)BENZOATE](/img/structure/B4038437.png)
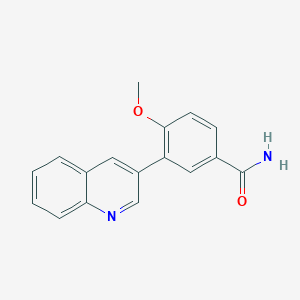

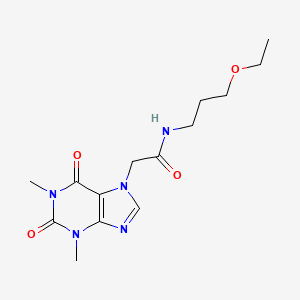
![N-[5-(dimethylcarbamoyl)-4-methyl-1,3-thiazol-2-yl]pyridine-3-carboxamide](/img/structure/B4038474.png)
![2-[4-(benzyloxy)phenyl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B4038495.png)
